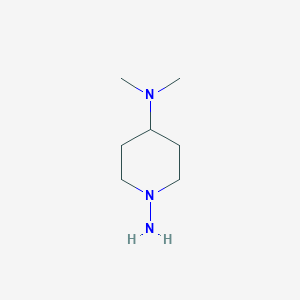
N4,N4-Dimethyl-piperidine-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4,N4-DIMETHYLPIPERIDINE-1,4-DIAMINE is an organic compound with the molecular formula C7H17N3 It is a derivative of piperidine, a six-membered heterocyclic amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4-DIMETHYLPIPERIDINE-1,4-DIAMINE typically involves the reaction of piperidine with methylating agents under controlled conditions. One common method is the methylation of piperidine-1,4-diamine using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol at room temperature .
Industrial Production Methods
In an industrial setting, the production of N4,N4-DIMETHYLPIPERIDINE-1,4-DIAMINE may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
N4,N4-DIMETHYLPIPERIDINE-1,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in an aprotic solvent.
Major Products Formed
Oxidation: N4,N4-Dimethylpiperidine-1,4-diamine N-oxide.
Reduction: Secondary amines with reduced nitrogen centers.
Substitution: Various N-alkylated derivatives depending on the halogenated compound used.
Aplicaciones Científicas De Investigación
N4,N4-DIMETHYLPIPERIDINE-1,4-DIAMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimalarial and anticancer agents.
Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N4,N4-DIMETHYLPIPERIDINE-1,4-DIAMINE involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or modulator of enzymes involved in critical metabolic pathways. The compound’s ability to form stable complexes with metal ions also contributes to its activity in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
N4,N4-Dimethylpyridine-2,4-diamine: Similar structure but with a pyridine ring instead of a piperidine ring.
N,N-Dimethyl-1,4-phenylenediamine: Contains a phenyl ring instead of a piperidine ring.
N,N-Dimethyl-1,3-propanediamine: Similar structure but with a different carbon chain length.
Uniqueness
N4,N4-DIMETHYLPIPERIDINE-1,4-DIAMINE is unique due to its specific piperidine ring structure, which imparts distinct chemical and physical properties. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various compounds .
Propiedades
Fórmula molecular |
C7H17N3 |
|---|---|
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
4-N,4-N-dimethylpiperidine-1,4-diamine |
InChI |
InChI=1S/C7H17N3/c1-9(2)7-3-5-10(8)6-4-7/h7H,3-6,8H2,1-2H3 |
Clave InChI |
PBDZKCTXZMAWMC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1CCN(CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B12449548.png)
![4-(4-methylpiperazin-1-yl)-3-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide](/img/structure/B12449551.png)
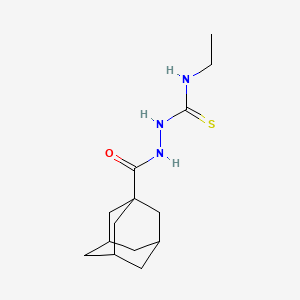
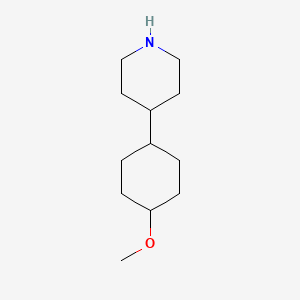
![2-Methyl-5-[4-(phenylamino)phthalazin-1-yl]benzenesulfonamide](/img/structure/B12449558.png)
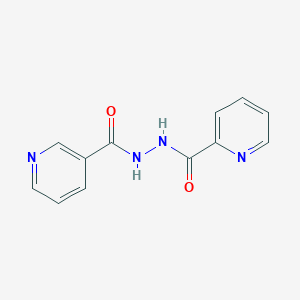
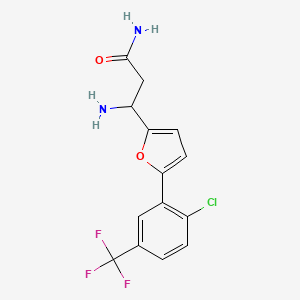
![N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}acridine-3,6-diamine](/img/structure/B12449590.png)
methanone](/img/structure/B12449592.png)
![Butyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate](/img/structure/B12449600.png)
![7-tert-butyl-2-{4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12449602.png)
![2'-[(4-Carboxybenzyl)carbamoyl]biphenyl-2-carboxylic acid](/img/structure/B12449608.png)

![5-(4-Fluorophenyl)-2,3-dihydro-1-methyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12449613.png)
